molecular formula C27H23N5OS2 B5493411 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one

2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one

Cat. No.: B5493411
M. Wt: 497.6 g/mol
InChI Key: JLOKLOMCVBKSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one is a hybrid molecule combining a phenothiazine core with a triazinoindole moiety via a sulfanyl-butanone linker. Phenothiazines are well-known for their antipsychotic and antitumor properties, while triazinoindoles are heterocyclic systems with demonstrated bioactivity in medicinal chemistry .

Properties

IUPAC Name

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenothiazin-10-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5OS2/c1-3-21(26(33)32-19-13-7-9-15-22(19)34-23-16-10-8-14-20(23)32)35-27-28-25-24(29-30-27)17-11-5-6-12-18(17)31(25)4-2/h5-16,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOKLOMCVBKSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5CC)N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole and phenothiazine intermediates, followed by their coupling through a sulfanyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Structural Analysis and Functional Groups

The compound (PubChem CID: 6410217) has a molecular formula of C₂₇H₂₃N₅OS₂ and a molecular weight of 497.6 g/mol . Its structure combines a triazinoindole moiety linked via a sulfanyl group to a phenothiazine-substituted butanamide. Key functional groups include:

  • Sulfanyl (-S-) bridge : Connects the triazinoindole core to the butanamide chain.

  • Butanamide backbone : Substituted with a phenothiazine ring at the N-position.

  • Phenothiazine : A heterocyclic system with potential redox activity.

Functional GroupLocationPotential Reactions
Sulfanyl (-S-)CoreSubstitution (e.g., alkylation)
AmideButanamide chainHydrolysis, amidation
PhenothiazineN-substitutionOxidation/reduction

Triazinoindole Core Formation

The triazinoindole moiety (5-ethyl-5H- triazino[5,6-b]indol-3-yl) is a fused heterocycle. Its synthesis may involve:

  • Condensation reactions between indole derivatives and triazine precursors.

  • Alkylation at the 5-position (ethyl group installation).

Phenothiazine Coupling

The phenothiazine moiety is linked via a butanamide chain. A plausible route includes:

  • Amide bond formation between a phenothiazine-substituted amine and a butanoyl chloride.

  • Sulfanyl group introduction via nucleophilic substitution or thiol coupling.

Sulfanyl Group Reactivity

The sulfanyl group (-S-) is a potential site for nucleophilic substitution . For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions.

  • Oxidation : Conversion to sulfinyl (-SO-) or sulfonyl (-SO₂-) groups.

Amide Hydrolysis

The butanamide backbone may undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Phenothiazine Redox Activity

Phenothiazine can act as a redox mediator , enabling electron transfer reactions. This property may influence stability or reactivity under oxidative conditions.

Comparison with Analogous Compounds

CompoundKey DifferenceFunctional Group Impact
2-(5-ethyl-5H- triazino[5,6-b]indol-3-yl)thio-N-(2-methoxyphenyl)butanamideMethoxyphenyl substitutionAltered solubility, binding affinity
4-(4-Bromophenyl)-thiazol-2-aminesSimpler thiazole ringReduced steric bulk, antibacterial focus
1-(4-Methylphenyl)-thiazole derivativesAbsence of triazine moietyLower structural complexity

Research Findings and Limitations

  • Biological Activity : While the compound is not directly cited for specific reactions, its structural similarity to topoisomerase I inhibitors suggests DNA-targeting mechanisms .

  • Selectivity : The sulfanyl group’s placement may influence target binding specificity , as seen in related triazinoindole derivatives .

  • Data Gaps : Detailed kinetic or thermodynamic data for reactions involving this compound are not publicly available in the reviewed sources.

Scientific Research Applications

2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in materials science, such as in the development of organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes.

Comparison with Similar Compounds

Ethyl 2-(3-((1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl)thio)-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetate (28)

  • Modification: Replaces the pentanoate group in 27 with an ethyl acetate chain.
  • Impact: Reduces molecular weight (MW: 511.6 g/mol vs.
  • Activity : Retains antitumor efficacy but with lower metabolic stability due to ester susceptibility to hydrolysis .

2-((5-(2-hydroxyethyl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl)thiol)-1-(10H-phenothiazin-10-yl)butan-1-one (30)

  • Modification: Introduces a hydroxyethyl group on the triazinoindole nitrogen.
  • Impact : Increases polarity (logP reduction by ~0.5 units) and enhances aqueous solubility, favoring pharmacokinetics .

Core Structure Modifications

Phenothiazine Derivatives with Tetrazole Moieties

Compounds like (-)-4-{1-[(2-Chloro-10H-phenothiazin-10-yl)methyl]-3-[2-(4-methoxyphenyl)-2H-tetrazol-5-yl]propoxy}-4-oxobut-2-enoic acid ((-)-17) replace the triazinoindole with a tetrazole ring.

  • Impact : Tetrazoles introduce hydrogen-bonding capacity, improving target binding affinity but reducing membrane permeability .

Phenothiazine-Acetic Acid Derivatives

2-(10H-phenothiazin-10-yl)acetic acid (4) simplifies the structure by removing the triazinoindole and sulfanyl linker.

  • Impact: Lacks antitumor activity but exhibits antioxidant properties, highlighting the necessity of the triazinoindole moiety for p53-mediated mechanisms .

Pharmacological and Physicochemical Comparison

Compound Molecular Formula MW (g/mol) Key Substituents Bioactivity
Target Compound C₃₁H₂₅N₅O₂S₂ 595.7 Ethyl-triazinoindole, butanone Antitumor (p53 induction, inferred)
27 C₃₁H₂₇N₅O₄S 529.7 Pentanoate, ethyl-triazinoindole Antitumor (confirmed)
28 C₂₉H₂₅N₅O₃S 511.6 Ethyl acetate, sulfanyl linker Moderate antitumor activity
(-)-17 C₂₉H₂₄ClN₅O₄S 598.1 Chlorophenothiazine, tetrazole Antipsychotic/antitumor hybrid

Mechanistic Insights

  • Target Compound : Likely induces p53 via stabilizing interactions with MDM2, analogous to 27 and 28 , which show dose-dependent p53 activation in HCT116 cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one, and what analytical techniques validate its purity?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, the thiol group of the triazinoindole moiety reacts with a brominated phenothiazine derivative under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purity is confirmed using 1H/13C NMR for structural elucidation and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. Recrystallization in solvents like ethyl acetate or hexane/ethyl acetate mixtures improves purity .

Q. How is the compound characterized for structural and stereochemical integrity?

  • Methodology :

  • NMR spectroscopy identifies proton environments (e.g., δ 8.70 ppm for aromatic protons) and carbon backbone signals (e.g., δ 173.3 ppm for carbonyl groups).
  • HPLC with chiral columns determines enantiomeric excess (ee) for stereoisomers, as seen in analogs like (-)-3f and (+)-5 .
  • Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

Q. What biochemical targets or pathways are associated with this compound?

  • Methodology : The compound’s phenothiazine and triazinoindole moieties suggest interactions with redox-sensitive proteins or DNA intercalation. Analogs like Inauhzin (INZ) are linked to p53 activation, implying potential apoptotic pathways. Target validation involves kinase inhibition assays and gene expression profiling using qPCR or RNA-seq .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s bioactivity, and what computational tools guide this process?

  • Methodology :

  • SAR studies : Alkyl chain elongation (e.g., ethyl to propyl in analogs) enhances membrane permeability. Substitutions on the triazinoindole ring (e.g., hydroxyl or carboxyl groups) improve solubility and binding affinity, as in compounds 29 and 30 .
  • Molecular docking (MOE software) : Predicts interactions with targets like DNA topoisomerases or redox enzymes. For example, analogs with tetrazole groups show enhanced binding to cytochrome P450 isoforms .

Q. How can contradictory data in mechanism-of-action studies be resolved?

  • Methodology :

  • Dose-response assays clarify biphasic effects (e.g., pro-apoptotic at low doses vs. cytotoxic at high doses).
  • Knockout models (CRISPR/Cas9) : Validate specificity by deleting putative targets (e.g., p53) and observing rescue phenotypes .
  • Multi-omics integration : Correlate transcriptomic, proteomic, and metabolomic datasets to identify off-target effects .

Q. What experimental designs are critical for evaluating the compound’s antioxidant or pro-oxidant duality?

  • Methodology :

  • ROS assays : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) in cell lines under oxidative stress.
  • Thioredoxin reductase inhibition : Measure NADPH depletion to assess redox cycling potential.
  • In vivo models : Zebrafish or murine models evaluate tissue-specific oxidative damage and rescue with antioxidants like NAC .

Q. How can process optimization address scalability challenges in synthesis?

  • Methodology :

  • Flow chemistry : Reduces reaction times for steps like ester hydrolysis (e.g., compound 28 to 29) .
  • Membrane separation technologies : Improve yield in purification steps (e.g., removing DMF residues) .
  • DoE (Design of Experiments) : Optimizes parameters like solvent ratios (hexane/ethyl acetate) and temperature gradients .

Theoretical and Methodological Frameworks

Q. How is the compound’s research linked to broader theoretical frameworks in medicinal chemistry?

  • Methodology :

  • Free-Wilson analysis : Quantifies contributions of substituents (e.g., phenothiazine’s electron-rich core) to bioactivity.
  • QSAR models : Relate logP values (e.g., ~3.5 for the compound) to cellular uptake efficiency .

Q. What strategies mitigate batch-to-batch variability in preclinical studies?

  • Methodology :

  • Stability testing : Accelerated degradation studies (40°C/75% RH) identify sensitive functional groups (e.g., sulfide bonds).
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution for formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.